molecular formula C21H25ClN2O3S B11248310 1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide

Cat. No.: B11248310
M. Wt: 421.0 g/mol
InChI Key: ZGBZXCMGDXHTIG-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H29ClN2O3S. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves several steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the chlorophenyl group.

    Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.

    Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It binds to certain enzymes and receptors, modulating their activity.

    Pathways Involved: The compound affects various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds:

This comprehensive overview highlights the significance of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE in various fields of scientific research. Its unique structure and chemical properties make it a valuable compound for further study and application.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-2-16-9-11-19(12-10-16)23-21(25)17-7-5-13-24(14-17)28(26,27)15-18-6-3-4-8-20(18)22/h3-4,6,8-12,17H,2,5,7,13-15H2,1H3,(H,23,25)

InChI Key

ZGBZXCMGDXHTIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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